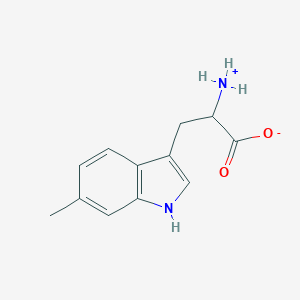

6-Methyl-DL-tryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRVYIFGPMUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314256 | |

| Record name | 6-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-85-5 | |

| Record name | 6-Methyl-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-DL-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Methyl-DL-tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 6-Methyl-DL-tryptophan, a key intermediate in the development of various pharmaceuticals. The document details both a classical chemical synthesis pathway and an enzymatic approach, offering step-by-step experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Chemical Synthesis: The Malonic Ester Route

A robust and widely utilized method for the synthesis of this compound is the malonic ester synthesis. This multi-step process involves the alkylation of a malonic ester derivative with a 6-methylindole (B1295342) precursor, followed by hydrolysis and decarboxylation to yield the final product.

Synthetic Pathway Overview

The overall chemical synthesis pathway can be visualized as follows:

Experimental Protocols

Step 1: Preparation of Diethyl Formamidomalonate

This procedure is adapted from established methods for the formylation of diethyl aminomalonate, which is generated in situ.

-

Materials: Diethyl malonate, sodium nitrite (B80452), glacial acetic acid, zinc dust, acetic anhydride.

-

Procedure:

-

In a flask equipped with a mechanical stirrer and cooled in an ice bath, add diethyl malonate.

-

Slowly add a mixture of glacial acetic acid and water while maintaining the temperature around 5°C.

-

Add sodium nitrite in portions, keeping the temperature below 10°C, to form diethyl isonitrosomalonate.

-

To the solution of diethyl isonitrosomalonate, add acetic anhydride and glacial acetic acid.

-

With vigorous stirring, add zinc dust in small portions, maintaining the temperature between 40-50°C.

-

After the addition is complete, stir for an additional 30 minutes.

-

Filter the reaction mixture and wash the filter cake with glacial acetic acid.

-

Concentrate the combined filtrate and washings under reduced pressure to obtain a thick oil.

-

Purify the crude product by crystallization from water to yield diethyl formamidomalonate as a white solid.

-

Step 2: Preparation of 6-Methylgramine Methosulfate

-

Materials: 6-Methylindole, formaldehyde (37% aqueous solution), dimethylamine (40% aqueous solution), dimethyl sulfate, ethanol.

-

Procedure:

-

To a solution of 6-methylindole in ethanol, add formaldehyde and dimethylamine solution.

-

Stir the mixture at room temperature for 24 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 6-methylgramine.

-

Dissolve the 6-methylgramine in a suitable solvent (e.g., benzene) and add dimethyl sulfate dropwise with stirring.

-

The product, 6-methylgramine methosulfate, will precipitate and can be collected by filtration.

-

Step 3: Alkylation of Diethyl Formamidomalonate

-

Materials: Diethyl formamidomalonate, 6-methylgramine methosulfate, sodium ethoxide, absolute ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl formamidomalonate to the sodium ethoxide solution and stir until dissolved.

-

Add 6-methylgramine methosulfate to the reaction mixture and reflux for 2-3 hours.

-

After cooling, neutralize the mixture with acetic acid and remove the solvent under reduced pressure.

-

Take up the residue in an organic solvent and water, separate the organic layer, wash, dry, and concentrate to obtain crude diethyl α-formamido-α-(6-methyl-3-indolylmethyl)malonate.

-

Step 4: Hydrolysis and Decarboxylation

-

Materials: Diethyl α-formamido-α-(6-methyl-3-indolylmethyl)malonate, sodium hydroxide (B78521), hydrochloric acid.

-

Procedure:

-

Reflux the crude product from the previous step with an aqueous solution of sodium hydroxide for 2-3 hours to hydrolyze the ester and formamide (B127407) groups.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Heat the acidic solution to reflux for 10-15 minutes to effect decarboxylation.

-

Neutralize the solution with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water and ethanol, and dry.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Melting Point | 290 °C (dec.) | [2] |

| Typical Overall Yield | 60-70% (from 6-methylgramine) | Estimated from similar syntheses |

Enzymatic Synthesis and Racemization

An alternative approach involves the enzymatic synthesis of the L-enantiomer of 6-methyltryptophan, followed by a racemization step to obtain the desired DL-mixture. This method offers high stereoselectivity in the initial step.

Synthetic Pathway Overview

Experimental Protocols

Step 1: Enzymatic Synthesis of 6-Methyl-L-tryptophan

This protocol utilizes tryptophan synthase to catalyze the condensation of 6-methylindole and L-serine.[3][4]

-

Materials: 6-Methylindole, L-serine, Tryptophan synthase (or a microorganism expressing the enzyme), potassium phosphate (B84403) buffer (pH 8.0), Pyridoxal-5'-phosphate (PLP).

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-serine, 6-methylindole (dissolved in a minimal amount of ethanol), and PLP.

-

Initiate the reaction by adding the tryptophan synthase preparation.

-

Incubate the mixture at 37°C with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, quench it by adding an equal volume of 1 M HCl to precipitate the enzyme.

-

Centrifuge the mixture to remove the precipitated protein.

-

Purify the supernatant containing 6-Methyl-L-tryptophan using cation exchange chromatography.

-

Step 2: Racemization of 6-Methyl-L-tryptophan

This is a general procedure for the racemization of amino acids in an acidic medium.[5]

-

Materials: 6-Methyl-L-tryptophan, glacial acetic acid.

-

Procedure:

-

Dissolve 6-Methyl-L-tryptophan in glacial acetic acid.

-

Heat the solution to reflux for several hours. The exact time required for complete racemization should be determined by monitoring the optical rotation of the solution.

-

After the optical rotation becomes zero, cool the solution.

-

Remove the acetic acid under reduced pressure.

-

The resulting solid is this compound. It can be further purified by recrystallization if necessary.

-

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR | Chemical shifts are dependent on the solvent. In D₂O, characteristic peaks are observed for the indole (B1671886) ring protons, the methyl group protons, and the protons of the amino acid backbone. | [6] |

| ¹³C NMR | Expected signals include those for the methyl carbon, the carbons of the indole ring, the α-carbon, the β-carbon, and the carboxyl carbon. | [7] |

| IR (KBr) | Characteristic absorption bands include N-H stretching of the indole ring (~3400 cm⁻¹), C-H stretching (aliphatic and aromatic), C=O stretching of the carboxylic acid (~1600 cm⁻¹), and aromatic C=C stretching. | [1][8] |

| Mass Spec (GC-MS) | m/z top peak: 144, 2nd highest: 91, 3rd highest: 145. | [1] |

Experimental Workflows

Workflow for Chemical Synthesis

Workflow for Enzymatic Synthesis and Racemization

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the original literature for further details and to optimize the described conditions for their specific laboratory settings.

References

- 1. This compound | C12H14N2O2 | CID 95319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. >98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Enzymatic synthesis of methyl derivatives of L-tryptophan selectively labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]

- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 6-Methyl-DL-tryptophan in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Methyl-DL-tryptophan in Dimethyl Sulfoxide (DMSO), a critical parameter for its application in biochemical research and drug development.[1] This document outlines quantitative solubility data, detailed experimental protocols for its determination, and the relevant biological context of tryptophan metabolism.

Physicochemical Properties of this compound

This compound is a crystalline, methylated derivative of the essential amino acid tryptophan.[1] Its structure and properties make it a subject of interest in neuroscience research and pharmaceutical development, particularly in studies related to serotonin (B10506) pathways and as a potential modulator of enzymes like Indoleamine 2,3-dioxygenase (IDO).[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [3] |

| Molecular Weight | 218.25 g/mol | [3] |

| CAS Number | 2280-85-5 | [3] |

| Appearance | Light yellow to light brown solid | [3] |

| Melting Point | ~290 °C (decomposes) | [4] |

| Storage Temperature | 2-8°C | [5] |

Quantitative Solubility Data in DMSO

DMSO is a common solvent for preparing stock solutions of compounds for in vitro assays. The solubility of this compound in DMSO has been determined, although specific conditions can significantly impact the results. It is noted that hygroscopic DMSO can negatively affect solubility, and the use of newly opened DMSO is recommended.[3]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |

| DMSO | 2 | 9.16 | Requires sonication, warming, and heating to 60°C.[3] |

Experimental Protocols for Solubility Determination

Determining the solubility of a compound is a critical step in early drug discovery.[6] The two primary methods are the thermodynamic (equilibrium) and kinetic solubility assays.

This method is considered the "gold standard" as it measures the equilibrium solubility of a compound.[7]

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at equilibrium under specific conditions.

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO (≥99.9% purity)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add a precise, known volume of anhydrous DMSO to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[7]

-

Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.[7]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Quantification:

-

Prepare a standard curve of this compound in DMSO of known concentrations.

-

Accurately dilute the collected supernatant with DMSO to fall within the range of the standard curve.

-

Analyze the diluted sample and the standards using a validated HPLC method.

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

-

This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[8] While this protocol is for aqueous solubility, the principle of preparing a DMSO stock is foundational.

Objective: To rapidly assess the solubility limit of this compound upon dilution from a DMSO stock.

Materials:

-

High-concentration stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplate

-

Plate reader or nephelometer capable of measuring turbidity (e.g., absorbance at 620 nm)[7][9]

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix thoroughly. Perform serial dilutions across the plate to create a range of compound concentrations. The final DMSO concentration should be kept low and consistent across all wells (typically 1-2%).[8][9]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[8][9]

-

Turbidity Measurement: Measure the turbidity or absorbance of each well using a plate reader.

-

Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a sharp increase in turbidity is observed indicates the point of precipitation and is defined as the kinetic solubility.[7]

Biological Context: Tryptophan Metabolism

This compound, as an analog of tryptophan, is relevant to the study of tryptophan metabolic pathways.[4] Over 95% of L-tryptophan is metabolized through the kynurenine (B1673888) pathway.[10] The first and rate-limiting step of this pathway is catalyzed by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2][10] IDO1 is a key immunomodulatory enzyme; by depleting local tryptophan and producing immunosuppressive metabolites, it helps tumors evade the immune system.[2][11] Consequently, IDO1 is a significant target in cancer immunotherapy.[12]

The diagram below illustrates the central role of IDO1 in tryptophan catabolism.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 2280-85-5 [amp.chemicalbook.com]

- 5. This compound | 2280-85-5 | FM52321 | Biosynth [biosynth.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. drugdiscovery.msu.edu [drugdiscovery.msu.edu]

- 10. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are IDO2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 6-Methyl-DL-tryptophan: A Technical Guide for Researchers

An In-depth Examination of a Tryptophan Analog with Therapeutic Potential

Introduction

6-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. As a modification of a fundamental biological building block, this compound has garnered interest within the scientific community for its potential to modulate key physiological and pathological processes. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

While direct and extensive quantitative data for this compound remains somewhat limited in publicly accessible literature, this guide synthesizes the existing knowledge to provide a foundational understanding for future research and development.

Core Biological Activity: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

The primary and most well-documented biological activity of tryptophan analogs, including this compound, is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation.[1] This pathway is crucial in various physiological and pathological states, including immune regulation and cancer.

The IDO1 Pathway and its Role in Immune Tolerance

Under normal physiological conditions, IDO1 is expressed in a limited number of tissues. However, its expression can be significantly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[2] The activation of IDO1 in the tumor microenvironment or during chronic inflammation leads to the depletion of local tryptophan concentrations.[2] This has a profound immunosuppressive effect, primarily through the following mechanisms:

-

T-cell Anemia and Apoptosis: T-cells are highly sensitive to tryptophan levels. Depletion of this essential amino acid can lead to cell cycle arrest and apoptosis of effector T-cells, thereby dampening the anti-tumor immune response.

-

Generation of Immunosuppressive Metabolites: The enzymatic activity of IDO1 produces kynurenine and its downstream metabolites. These metabolites can actively suppress T-cell function and promote the differentiation and activation of regulatory T-cells (Tregs), further contributing to an immunosuppressive microenvironment.[2]

By inhibiting IDO1, this compound has the potential to reverse this immunosuppression, restoring the anti-tumor activity of T-cells and offering a promising avenue for cancer immunotherapy.

Signaling Pathways Associated with IDO1 Activity

The consequences of IDO1 activation and its inhibition by compounds like this compound are intertwined with several key signaling pathways:

-

General Control Nonderepressible 2 (GCN2) Kinase Pathway: Tryptophan deprivation leads to the accumulation of uncharged tRNA, which activates the GCN2 kinase. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis and cell cycle arrest in T-cells.

-

Mammalian Target of Rapamycin (mTOR) Pathway: The mTOR pathway is a central regulator of cell growth and proliferation and is sensitive to amino acid availability. Tryptophan depletion has been shown to inhibit mTOR signaling, contributing to T-cell anergy.[3]

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Kynurenine, a product of IDO1 activity, is a ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR in immune cells can promote the generation of regulatory T-cells and suppress anti-tumor immunity.[1]

The inhibitory action of this compound on IDO1 is expected to counteract these downstream signaling events, thereby promoting a more robust anti-tumor immune response.

Caption: IDO1 Signaling Pathway and Point of Inhibition.

Antimicrobial, Antiviral, and Anticancer Activities

Beyond its role as an IDO1 inhibitor, this compound has been noted for its potential antimicrobial, antiviral, and anticancer properties. However, specific quantitative data for these activities are not extensively available in the current literature. The biological effects in these areas are often inferred from studies on similar tryptophan analogs.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the antimicrobial activity of a closely related compound, a peptide containing 5-Methyl-L-tryptophan, against a panel of ESKAPE pathogens. This data is provided for comparative purposes and to highlight the potential of methylated tryptophan analogs.

| Bacterial Strain | Parent Peptide (MIC, µM) | 5-Methyl-tryptophan Peptide (MIC, µM) |

| Enterococcus faecium | 6.3 | 6.3 |

| Staphylococcus aureus | 3.1 | 3.1 |

| Klebsiella pneumoniae | 3.1 | 3.1 |

| Acinetobacter baumannii | 3.1 | 3.1 |

| Pseudomonas aeruginosa | 3.1 | 3.1 |

| Escherichia coli | 1.6 | 3.1 |

Data adapted from a study on the nodule-specific cysteine-rich (NCR) peptide, NCR169C17–38, and its 5-methyl-tryptophan-containing counterpart.[4]

Experimental Protocols

IDO1 Inhibition Assay (General Protocol)

This protocol outlines a general method for screening for IDO1 inhibitors.

Materials:

-

Recombinant human IDO1 enzyme

-

IDO1 Reaction Solution (containing L-Tryptophan)

-

IDO1 Assay Buffer

-

Test compound (this compound)

-

Inhibitor buffer (e.g., DMSO)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Thaw the IDO1 Reaction Solution and aliquot 180 µl into each well of a 96-well plate.

-

Add 10 µl of the test inhibitor solution (dissolved in a suitable solvent like DMSO, ensuring the final concentration does not exceed 0.5-1%) to the designated wells. For positive control and blank wells, add 10 µl of the inhibitor buffer.

-

Thaw the IDO1 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 40 ng/µl) in 1x IDO1 Assay Buffer. Keep the diluted enzyme on ice.

-

Add 10 µl of 1x IDO1 Assay Buffer to the blank wells.

-

Initiate the reaction by adding 10 µl of the diluted IDO1 enzyme to the positive control and test inhibitor wells.

-

Incubate the plate at room temperature for a specified period (e.g., 3 hours), with gentle shaking.

-

Measure the absorbance of the product (kynurenine) at a wavelength of 320-325 nm using a spectrophotometer.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of positive control - Absorbance of blank)] x 100

Caption: Workflow for an in vitro IDO1 Inhibition Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (General Protocol)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (this compound)

-

Sterile 96-well microtiter plates

-

Incubator

-

Spectrophotometer (optional, for OD readings)

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strains in MHB to the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6).

-

Dilute the bacterial culture in fresh MHB to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/ml.

-

-

Peptide/Compound Preparation:

-

Dissolve the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

-

Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD600.

-

Caption: Workflow for Antimicrobial Susceptibility Testing.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the realm of immuno-oncology. Its primary mechanism of action through the inhibition of IDO1 places it at a critical juncture in the regulation of the tumor microenvironment. While the full spectrum of its biological activities is still under investigation, the available data on related methylated tryptophan analogs suggests potential for broader antimicrobial and anticancer applications.

Future research should focus on elucidating specific quantitative measures of its biological activities, including IC50 values for IDO1 inhibition and MIC values against a wider range of pathogens. Furthermore, a deeper investigation into its effects on downstream signaling pathways, such as NF-κB and MAPK, will provide a more complete understanding of its cellular mechanisms. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for these future investigations, which will be crucial in fully realizing the therapeutic potential of this compound.

References

- 1. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

6-Methyl-DL-tryptophan: An In-Depth Technical Guide for Researchers

A comprehensive overview of 6-Methyl-DL-tryptophan as a tryptophan analog, detailing its biochemical properties, mechanism of action, and experimental applications in drug discovery and scientific research.

Introduction

This compound is a synthetic analog of the essential amino acid L-tryptophan.[1][2] As a modified version of a fundamental biological building block, this compound has garnered significant interest within the scientific community for its potential to modulate key metabolic and signaling pathways. Its structural similarity to tryptophan allows it to interact with enzymes and receptors that normally bind tryptophan, leading to a range of biological effects. This technical guide provides a detailed exploration of this compound, focusing on its role as a competitive inhibitor of tryptophan-metabolizing enzymes and its impact on the serotonin (B10506) and kynurenine (B1673888) pathways. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's properties and applications.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as a light yellow to orange powder. It is characterized by the addition of a methyl group at the 6th position of the indole (B1671886) ring of the tryptophan molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [3] |

| Molecular Weight | 218.25 g/mol | [3] |

| CAS Number | 2280-85-5 | [2] |

| Melting Point | 290 °C (decomposes) | [4] |

| Purity | >98% (TLC) | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: A Tale of Two Pathways

As a tryptophan analog, this compound exerts its primary influence by competing with endogenous tryptophan for binding to key enzymes, thereby modulating the downstream signaling pathways. The two most significant pathways affected are the serotonin and kynurenine pathways.

The Serotonin Pathway

The serotonin pathway is a critical metabolic route for tryptophan, leading to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. The rate-limiting step in this pathway is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). By acting as a competitive inhibitor of TPH, this compound can potentially decrease the synthesis of serotonin.[2] This has significant implications for research in neuroscience, particularly in the study of mood disorders, sleep regulation, and other neurological processes where serotonin plays a pivotal role.[5]

The Kynurenine Pathway and IDO1 Inhibition

The kynurenine pathway is the major metabolic route for tryptophan degradation, accounting for approximately 95% of its catabolism.[6] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[6] Of particular interest in immunology and oncology is IDO1, an enzyme that is upregulated in many cancer types and contributes to an immunosuppressive tumor microenvironment.[7] IDO1 achieves this by depleting local tryptophan levels, which is essential for T-cell proliferation, and by producing immunosuppressive kynurenine pathway metabolites.[7]

This compound has been investigated as a competitive inhibitor of IDO1.[8] By binding to the active site of IDO1, it can block the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[8] This inhibition can lead to a reduction in the production of downstream metabolites such as kynurenine, kynurenic acid, and the neurotoxic quinolinic acid.[9][10] The ability to modulate this pathway makes this compound a valuable tool for research into cancer immunotherapy, neuroinflammation, and other conditions where the kynurenine pathway is dysregulated.[5][11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Assessment of IDO1 Activity

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on IDO1 activity by measuring the production of kynurenine.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SK-OV-3)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human interferon-gamma (IFN-γ)

-

This compound

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the IDO1-expressing cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

IFN-γ Stimulation: To induce IDO1 expression, treat the cells with IFN-γ (e.g., 100 ng/mL) and incubate for 24-48 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Tryptophan Addition: Add L-tryptophan to a final concentration of 100 µM to all wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Kynurenine Measurement:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 30% (w/v) TCA to each well to precipitate proteins.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 2500 x g for 10 minutes.

-

Transfer 100 µL of the supernatant to another 96-well plate.

-

Add 100 µL of Ehrlich's reagent to each well.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the IC₅₀ value for this compound.

MTT Cell Viability Assay

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of the serotonin and kynurenine pathways in health and disease. Its ability to act as a competitive inhibitor of key enzymes like tryptophan hydroxylase and indoleamine 2,3-dioxygenase provides a mechanism to probe the functional consequences of modulating these pathways. While further research is needed to fully elucidate its specific quantitative effects and therapeutic potential, the information and protocols provided in this guide offer a solid foundation for scientists and researchers to explore the diverse applications of this intriguing tryptophan analog. Future studies should focus on determining the precise binding affinities and inhibitory constants of this compound for its target enzymes, as well as exploring its in vivo efficacy and safety in relevant disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 2280-85-5 | FM52321 | Biosynth [biosynth.com]

- 3. This compound | C12H14N2O2 | CID 95319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan–Kynurenine Metabolism as a Common Mediator of Genetic and Environmental Impacts in Major Depressive Disorder: The Serotonin Hypothesis Revisited 40 Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduced kynurenine pathway metabolism and cytokine expression in the prefrontal cortex of depressed individuals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyl-DL-tryptophan for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan, distinguished by a methyl group at the 6-position of the indole (B1671886) ring. This modification confers unique biochemical properties, positioning it as a valuable tool in neuroscience research. Primarily recognized as a competitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, this compound holds potential for investigating and modulating neuroinflammatory and neurodegenerative processes. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and established and potential applications in neuroscience, supported by detailed experimental protocols and quantitative data.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 290 °C (decomposes) | |

| Solubility | Soluble in aqueous solutions, with increased solubility at acidic or basic pH. Soluble in DMSO. | [2] |

| Storage | Store at 2-8°C, protected from light. | [1] |

Mechanism of Action: Modulation of the Kynurenine Pathway

The primary mechanism of action of this compound in a neurobiological context is the competitive inhibition of Indoleamine 2,3-dioxygenase (IDO1). IDO1 is the initial and rate-limiting enzyme of the kynurenine pathway, which is responsible for the majority of tryptophan catabolism in the body.

Under normal physiological conditions, the kynurenine pathway plays a crucial role in immune tolerance and the production of essential metabolites, including NAD+. However, in the context of neuroinflammation, which is a hallmark of many neurological disorders, the expression and activity of IDO1 are significantly upregulated in microglia and astrocytes.[3][4] This heightened IDO1 activity leads to two key consequences with detrimental effects on neuronal health:

-

Tryptophan Depletion: Increased catabolism of tryptophan reduces its availability for the synthesis of serotonin (B10506), a critical neurotransmitter for mood, cognition, and sleep regulation.

-

Production of Neurotoxic Metabolites: The kynurenine pathway generates several neuroactive metabolites. While some, like kynurenic acid, can be neuroprotective, an overactive pathway, particularly in activated microglia, leads to the accumulation of neurotoxic compounds such as quinolinic acid.[3][4] Quinolinic acid is an NMDA receptor agonist and can induce excitotoxicity, oxidative stress, and ultimately, neuronal cell death.[3]

By competitively inhibiting IDO1, this compound can mitigate these pathological effects. It reduces the depletion of tryptophan, thereby preserving serotonin synthesis, and curtails the production of neurotoxic kynurenine pathway metabolites. This mechanism makes this compound a valuable pharmacological tool to investigate the role of the kynurenine pathway in various neurological disease models.

Applications in Neuroscience Research

The ability of this compound to modulate the kynurenine pathway makes it a valuable tool for investigating a range of neurological disorders where neuroinflammation is a key pathological feature.

Investigating Neurodegenerative Diseases

-

Alzheimer's Disease (AD): The accumulation of amyloid-beta (Aβ) plaques in AD is associated with chronic neuroinflammation and the activation of microglia and astrocytes, leading to increased IDO1 expression and the production of neurotoxic kynurenine metabolites. This compound can be utilized in in vitro and in vivo models of AD to dissect the contribution of the kynurenine pathway to Aβ-induced neurotoxicity and to explore the therapeutic potential of IDO1 inhibition.

-

Parkinson's Disease (PD): Neuroinflammation and microglial activation are also central to the progressive loss of dopaminergic neurons in the substantia nigra in PD.[5] By inhibiting IDO1, this compound can be used to study the role of kynurenine pathway-mediated neurotoxicity in dopaminergic neurodegeneration in cellular and animal models of PD, such as those induced by MPTP or 6-OHDA.[5]

Studying Psychiatric Disorders

Alterations in the kynurenine pathway have been implicated in the pathophysiology of depression and other psychiatric disorders. The depletion of tryptophan and the production of neuroactive kynurenine metabolites can impact serotonergic neurotransmission and synaptic plasticity. This compound can be employed in preclinical models to investigate the link between neuroinflammation, kynurenine pathway dysregulation, and behavioral phenotypes relevant to depression and anxiety.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound in neuroscience research.

In Vitro IDO1 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potency of this compound on IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan

-

This compound

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 200 U/mL catalase

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

-

96-well microplate

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of the this compound dilutions to the respective wells.

-

Enzyme Addition: Add 25 µL of recombinant human IDO1 enzyme solution (pre-diluted in Assay Buffer) to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of L-tryptophan solution (in Assay Buffer) to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 30% (w/v) TCA to each well.

-

Hydrolysis: Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Protein Precipitation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

-

Color Development: Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of Ehrlich's reagent.

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Construct a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine produced in each well and determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 6-Methyl-DL-tryptophan in Prostate Cancer: A Review of Available Evidence

Despite indications from commercial suppliers of its potential efficacy against prostate cancer cells, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research on the effects of 6-Methyl-DL-tryptophan in this context. This technical guide addresses the current informational gap and provides a framework for potential future investigations into this compound.

While some biochemical suppliers suggest that this compound has been shown to inhibit prostate cancer cells in vitro, these claims are not substantiated by accessible peer-reviewed research. Consequently, detailed quantitative data, established experimental protocols, and elucidated signaling pathways—critical components for a thorough scientific understanding—are not available at this time. This document will, therefore, summarize the limited existing information and draw parallels with related, better-studied tryptophan derivatives to offer a potential roadmap for researchers, scientists, and drug development professionals interested in this area.

Current State of Research: A Notable Absence of Data

A thorough search of scientific databases for studies specifically investigating this compound in prostate cancer cell lines yielded no publications containing the requisite data for a detailed technical analysis. Key missing information includes:

-

Quantitative Efficacy Data: There are no published IC50 values, dose-response curves, or other quantitative metrics detailing the cytotoxic, anti-proliferative, or apoptotic effects of this compound on specific prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).

-

Detailed Experimental Protocols: Standardized methodologies for treating prostate cancer cells with this compound, including solvent details, concentration ranges, treatment durations, and specific assay conditions, have not been published.

-

Elucidated Signaling Pathways: The molecular mechanisms through which this compound might exert its effects on prostate cancer cells remain unknown. There is no data on its potential role as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO), or its impact on key cancer-related pathways.

Context from Related Tryptophan Derivatives in Prostate Cancer

While direct evidence for this compound is lacking, research into other tryptophan metabolites and synthetic derivatives provides a valuable conceptual framework. The metabolism of tryptophan itself is known to be dysregulated in prostate cancer, presenting several potential therapeutic targets.[1][2]

The Indoleamine 2,3-Dioxygenase (IDO) Pathway

A major focus of tryptophan-related cancer research is the IDO pathway. The enzyme IDO catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway.[3] In the tumor microenvironment, increased IDO activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, helping cancer cells evade the immune system.[4]

Several methylated tryptophan analogs, such as 1-methyl-D-tryptophan (Indoximod) , have been extensively studied as IDO pathway inhibitors.[5] Although their efficacy in clinical trials has been debated, they represent a key strategy in targeting tryptophan metabolism in cancer.[5][6] It is plausible that this compound could also interact with this pathway, but this remains to be experimentally verified.

The hypothetical mechanism of IDO inhibition is visualized below, a pathway where a compound like this compound could theoretically act.

Caption: Hypothetical mechanism of IDO1 inhibition by this compound.

Other Tryptophan Metabolites

Studies on other tryptophan metabolites, such as tryptamine , have shown direct inhibitory effects on prostate cancer cell lines like PC-3 and LNCaP.[7][8][9] Tryptamine was found to induce apoptosis and inhibit cell migration, demonstrating that tryptophan derivatives can have direct cytotoxic effects independent of the IDO pathway.[7][10]

Proposed Experimental Workflow for Future Research

To address the current knowledge gap, a systematic investigation of this compound in prostate cancer is required. The following experimental workflow is proposed for researchers aiming to characterize its potential anti-cancer properties.

Caption: A proposed workflow for investigating this compound's effects.

Conclusion and Future Directions

Future research should prioritize basic in vitro screening to validate or refute the existing claims. Should this compound demonstrate significant activity, subsequent studies must focus on elucidating its mechanism of action, with a particular focus on the IDO pathway and other signaling cascades known to be relevant in prostate cancer. Without such foundational research, the potential of this compound as a therapeutic agent in prostate cancer remains purely speculative.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and validation of tryptophan metabolism-related risk model and molecular subtypes for predicting postoperative biochemical recurrence in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Effect of Tryptamine on Prostate Cancer Cell Growth Regulation: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased indoleamine 2,3-dioxygenase activity and expression in prostate cancer following targeted immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]

- 7. Dual Effect of Tryptamine on Prostate Cancer Cell Growth Regulation: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Dual Effect of Tryptamine on Prostate Cancer Cell Growth Regulation: A Pilot Study [dspace.mit.edu]

An In-depth Technical Guide to 6-Methyl-DL-tryptophan: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid DL-tryptophan, characterized by a methyl group substitution at the 6-position of the indole (B1671886) ring. This modification imparts unique physicochemical and biological properties, making it a valuable tool in various research fields, particularly in neuroscience and oncology. As a tryptophan analog, this compound can influence metabolic pathways that are central to cell signaling, immune response, and neurotransmission. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and an exploration of its known biological activities and associated signaling pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a clear reference for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | Light yellow to orange crystalline solid | [2] |

| Melting Point | 290 °C (decomposes) | [2] |

| Solubility | Soluble in 1M HCl. Soluble in DMSO with warming. | [3][4] |

| Storage Temperature | 2-8°C, protect from light | [2][3] |

| SMILES | Cc1ccc2c(c1)c(c[nH]2)CC(C(=O)O)N | [2] |

| InChI | InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | [2] |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes, often involving the preparation of the 6-methylindole (B1295342) precursor followed by its condensation with a serine derivative.

Experimental Protocol: Synthesis via Fischer Indole Synthesis and Enzymatic Condensation

This protocol outlines a two-stage process for the synthesis of this compound, beginning with the synthesis of 6-methylindole, a key intermediate.

Part 1: Synthesis of 6-Methylindole

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions[3][5][6][7][8].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride and pyruvic acid in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Acid Catalysis: Add a strong acid catalyst, for example, polyphosphoric acid or a mixture of sulfuric acid and ethanol.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and pour it into ice-water. Neutralize the solution with a base, such as sodium hydroxide, until a precipitate forms.

-

Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-methylindole can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system[9].

Part 2: Enzymatic Synthesis of this compound

Tryptophan synthase (TrpS) is an enzyme that can catalyze the C-C bond formation between indole analogs and serine to produce tryptophan derivatives[10][11][12][13][14].

-

Reaction Mixture: In a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.5-8.0), dissolve 6-methylindole, L-serine, and pyridoxal (B1214274) phosphate (PLP), a cofactor for tryptophan synthase.

-

Enzyme Addition: Add purified tryptophan synthase or whole cells of a microorganism engineered to overexpress the enzyme (e.g., Escherichia coli)[12].

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 30-37°C) with gentle agitation for 24-48 hours.

-

Monitoring: Monitor the formation of this compound using high-performance liquid chromatography (HPLC).

-

Termination and Purification: Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by heat or pH change). The product can be purified from the reaction mixture using ion-exchange chromatography[4][15][16][17][18].

Experimental Workflow: Synthesis and Purification

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Observations |

| ¹H-NMR | The proton NMR spectrum of indole derivatives typically shows characteristic signals for the indole ring protons and the amino acid side chain[2][19][20][21]. For this compound, one would expect to see a singlet for the methyl group protons, along with the aromatic and aliphatic protons of the tryptophan backbone. |

| ¹³C-NMR | The carbon NMR spectrum would display distinct signals for each of the 12 carbon atoms in the molecule, including the methyl carbon, the carbons of the indole ring, and the carbons of the amino acid portion[19][22]. |

| FT-IR | The infrared spectrum exhibits characteristic absorption bands corresponding to the N-H stretching of the indole and amino groups, C=O stretching of the carboxylic acid, and C-H stretching of the methyl and aromatic groups[23][24][25][26][27]. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (218.25 g/mol )[1][28]. |

Biological Activity and Signaling Pathways

This compound, as a tryptophan analog, can interfere with the metabolic pathways that utilize tryptophan as a substrate. The two primary pathways of interest are the serotonin (B10506) and kynurenine (B1673888) pathways.

Modulation of the Kynurenine Pathway

The kynurenine pathway is the major route of tryptophan catabolism and is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO)[7][15][22][23][26][27][29][30][31][32][33]. In various cancers, the upregulation of IDO1 leads to the depletion of tryptophan in the tumor microenvironment, which suppresses the activity of immune cells and promotes immune tolerance for the tumor[29][31].

This compound can act as a competitive inhibitor of IDO1. By blocking the degradation of tryptophan, it can help to restore local tryptophan levels, thereby enhancing anti-tumor immune responses.

Experimental Protocol: IDO1 Inhibition Assay

This cell-based assay can be used to evaluate the inhibitory effect of this compound on IDO1 activity.

-

Cell Culture: Culture a human cancer cell line known to express IDO1 (e.g., HeLa or A172 cells) in appropriate media[27].

-

IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) to induce the expression of IDO1.

-

Treatment: Treat the IFN-γ stimulated cells with varying concentrations of this compound for 24-48 hours.

-

Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine, the product of the IDO1-catalyzed reaction. This can be done using HPLC or a colorimetric assay involving Ehrlich's reagent.

-

Data Analysis: Calculate the percentage of IDO1 inhibition at each concentration of this compound and determine the half-maximal inhibitory concentration (IC₅₀).

Signaling Pathway: IDO1-Mediated Immune Suppression

Interaction with the Serotonin Pathway

A smaller fraction of tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter involved in regulating mood, sleep, and appetite[6][8][10][24][32]. The rate-limiting step in this pathway is catalyzed by the enzyme tryptophan hydroxylase (TPH)[24]. As an analog of tryptophan, this compound could potentially compete with tryptophan for binding to TPH, thereby affecting serotonin synthesis.

Signaling Pathway: Serotonin Synthesis

Aryl Hydrocarbon Receptor (AhR) Signaling

Tryptophan metabolites, particularly those from the kynurenine pathway, are known endogenous ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses, cell proliferation, and detoxification[26][30][33][34][35][36]. By altering the pool of tryptophan metabolites, this compound could indirectly modulate AhR signaling, with potential downstream effects on gene expression in various cell types, including immune cells and cancer cells.

Conclusion

This compound is a compound of significant interest for researchers in drug development and the life sciences. Its ability to modulate key metabolic pathways, particularly the kynurenine pathway, positions it as a promising candidate for further investigation as a therapeutic agent, especially in the context of cancer immunotherapy. The detailed information on its physicochemical properties, synthesis, and biological activities provided in this guide serves as a valuable resource for designing and conducting future studies to fully elucidate its therapeutic potential.

References

- 1. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 193.16.218.141 [193.16.218.141]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Fischer_indole_synthesis [chemeurope.com]

- 8. jk-sci.com [jk-sci.com]

- 9. 6-METHYLINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. soc.chim.it [soc.chim.it]

- 11. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of L-tryptophan production from indole and L-serine catalyzed by whole cells with tryptophanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of L-Tryptophan Biosynthesis From L-Serine of Processed Iranian Beet and Cane Molasses and Indole by Induced Escherichia coli ATCC 11303 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tryptophanase-catalyzed L-tryptophan synthesis from D-serine in the presence of diammonium hydrogen phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. harvardapparatus.com [harvardapparatus.com]

- 18. diaion.com [diaion.com]

- 19. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. L-Tryptophan [webbook.nist.gov]

- 26. A New Insight into the Potential Role of Tryptophan-Derived AhR Ligands in Skin Physiological and Pathological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tryptophanemia is controlled by a tryptophan-sensing mechanism ubiquitinating tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]

- 32. mdpi.com [mdpi.com]

- 33. Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. 1-Methyl-D-tryptophan activates aryl hydrocarbon receptor, a pathway associated with bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

6-Methyl-DL-tryptophan: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 6-Methyl-DL-tryptophan, a methylated analog of the essential amino acid tryptophan. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, biological activities, and experimental applications.

Core Compound Information

CAS Number: 2280-85-5[1]

Molecular Weight: 218.25 g/mol [1][2][3]

This compound is a synthetic derivative of tryptophan, an essential amino acid vital for numerous biological functions, including protein synthesis and as a precursor for the neurotransmitter serotonin (B10506) and other bioactive compounds. The addition of a methyl group to the sixth position of the indole (B1671886) ring alters its biochemical properties, leading to distinct biological activities that have been a subject of scientific investigation.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2][3][4] |

| CAS Number | 2280-85-5 | [1][2][3][4][5] |

| Molecular Weight | 218.25 g/mol | [1][2][3] |

| Appearance | Solid, Light yellow to light brown | [2] |

| Purity | >98% (TLC) | [3] |

| Melting Point | 290 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | DMSO: 2 mg/mL (9.16 mM) | [2] |

Biological Activity and Potential Applications

This compound has been investigated for its potential role in several biological processes:

-

Indoleamine 2,3-dioxygenase (IDO) Inhibition: Tryptophan metabolism is a key pathway in immune regulation. One of the primary enzymes in this pathway is Indoleamine 2,3-dioxygenase (IDO), which catalyzes the first and rate-limiting step of tryptophan degradation along the kynurenine (B1673888) pathway.[6] Aberrant IDO activity is implicated in tumor immune escape.[7][8] Methylated tryptophan analogs, such as 1-methyl-tryptophan, have been studied as inhibitors of IDO.[7][9][10] 6-Methyl-L-tryptophan has been identified as an inhibitor of IDO1.[3] This suggests that this compound may also modulate immune responses by interfering with this pathway.

-

Actinomycin (B1170597) Biosynthesis: Early studies have explored the influence of various methylated tryptophan derivatives on the biosynthesis of actinomycin, a class of potent antibiotics. Research has shown that amino acid analogs can inhibit actinomycin synthesis in protoplasts of Streptomyces parvulus.[2][11]

-

Neuroscience Research: As a derivative of tryptophan, the precursor to the neurotransmitter serotonin (5-hydroxytryptamine), this compound is of interest in neuroscience.[6][12] The serotonergic system is a critical regulator of mood, sleep, and cognition.[13][14] While direct studies on the effect of this compound on serotonin synthesis are not extensively detailed, related compounds like 6-fluorotryptophan have been shown to competitively inhibit tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, leading to a transient disruption of the sleep-wake cycle in rats.[15][16]

Key Biochemical Pathways

The following diagrams illustrate the major metabolic pathways of tryptophan, providing context for the potential sites of action for this compound.

Experimental Protocols

This section provides detailed methodologies for experiments relevant to the study of this compound and related compounds.

Protocol 1: Enzymatic Synthesis of 6-Methyl-L-tryptophan

This protocol outlines a general method for the enzymatic synthesis of 6-Methyl-L-tryptophan.[3]

Materials:

-

6-methylindole

-

Amino acid donor (e.g., serine)

-

Tryptophan synthase (from a cell-free extract of an overexpressing microorganism or commercially available)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.8)

-

1 M HCl

-

Cation exchange column (H+ form)

-

Deionized water

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, 6-methylindole, and the amino acid donor.

-

Enzyme Addition: Add the tryptophan synthase preparation to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C with gentle agitation for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quenching: Terminate the reaction by adding an equal volume of 1 M HCl to precipitate the enzyme.

-

Purification:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Apply the supernatant to a cation exchange column.

-

Wash the column with deionized water to remove unreacted starting materials and byproducts.

-

Elute the 6-Methyl-L-tryptophan using an appropriate buffer (e.g., aqueous ammonia).

-

Lyophilize the eluate to obtain the purified product.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a method for determining the antimicrobial activity of 6-Methyl-L-tryptophan.[3]

Materials:

-

6-Methyl-L-tryptophan

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain of interest

-

96-well microtiter plates

-

Spectrophotometer (for optical density measurement)

Procedure:

-

Inoculum Preparation: Grow the bacterial culture to the mid-logarithmic phase and dilute it to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL in MHB.

-

Serial Dilution: Prepare a series of twofold dilutions of 6-Methyl-L-tryptophan in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 6-Methyl-L-tryptophan that results in the complete inhibition of visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound is a valuable research compound with potential applications in immunology, antibiotic development, and neuroscience. Its ability to potentially modulate the kynurenine pathway through IDO inhibition warrants further investigation for its therapeutic potential in cancer and other diseases characterized by immune dysregulation. The experimental protocols provided herein offer a foundation for researchers to explore the synthesis and biological activities of this intriguing tryptophan analog.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Actinomycin Biosynthesis by Protoplasts Derived from Streptomyces parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effect of Structural and Stereochemical Methylproline Isomers on Actinomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 7. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 8. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Actinomycin biosynthesis by protoplasts derived from Streptomyces parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drkumardiscovery.com [drkumardiscovery.com]

- 13. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Serotonin - Wikipedia [en.wikipedia.org]

- 15. Changes in the rat sleep-wake cycle produced by DL-6-fluorotryptophan, a competitive inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methyl-DL-tryptophan: A Technical Guide to its Biochemical and Immunological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction